5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 3 and a pyrazolidine ring at position 3. The pyrazolidine moiety is further substituted with a 3-chloro-4-ethoxyphenyl group. The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents like combretastatin A-4 analogs, which are known for antitumor activity .
Properties
IUPAC Name |
5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O5/c1-5-31-16-7-6-12(8-15(16)23)19-14(11-24-26-19)22-25-21(27-32-22)13-9-17(28-2)20(30-4)18(10-13)29-3/h6-10,14,19,24,26H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSCKYUPGZJGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a pyrazolidine ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. Pyrazolidine derivatives have been reported to possess various biological activities, such as anti-inflammatory and analgesic activities .
The compound also contains a trimethoxyphenyl (TMP) group. The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Biological Activity
5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 371.8 g/mol. The structure features a pyrazolidine moiety and a 1,2,4-oxadiazole ring, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that oxadiazole derivatives often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of biofilm formation and disruption of bacterial cell walls .
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may interact with cellular pathways involved in apoptosis and cell proliferation.
Anti-inflammatory Activity
The presence of specific functional groups in the oxadiazole structure has been linked to anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
The biological activity of this compound can be attributed to its structural features:
- Oxadiazole Ring : Known for its role in enhancing bioactivity through interactions with biological targets.
- Pyrazolidine Moiety : Contributes to the compound's ability to penetrate cell membranes and affect intracellular processes.
- Chloro and Ethoxy Substituents : These groups may enhance lipophilicity and improve binding affinity to target proteins.
Case Studies
A study conducted on a series of oxadiazole derivatives revealed that modifications in substituents significantly impacted their biological efficacy. For instance, the introduction of halogen atoms improved anticancer activity against specific cell lines while maintaining low toxicity levels in non-cancerous cells .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of this compound features an oxadiazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The synthesis of oxadiazoles typically involves condensation reactions followed by cyclization processes. Various synthetic methodologies have been developed to optimize yields and purity, including microwave-assisted synthesis techniques that enhance efficiency and reduce environmental impact .
Biological Activities
Oxadiazole derivatives have been extensively studied for their pharmacological properties. The specific compound has demonstrated potential in several areas:
- Antimicrobial Activity : Research indicates that oxadiazoles possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains . The presence of substituents on the oxadiazole ring can enhance this activity.
- Anticancer Properties : The oxadiazole framework has been linked to anticancer effects. Molecular docking studies suggest that this compound can effectively interact with proteins involved in cancer pathways, indicating its potential as a therapeutic agent . Additionally, derivatives of oxadiazoles have been evaluated for their cytotoxic effects against different cancer cell lines .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties similar to other oxadiazole derivatives. These compounds are known for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of oxadiazoles and their derivatives:
- Antioxidant and Antibacterial Studies : A series of novel 1,3,4-oxadiazole derivatives were synthesized and screened for antioxidant and antibacterial activities. Some compounds showed comparable efficacy to first-line drugs used in clinical settings .
- Molecular Docking Studies : In silico studies have been conducted to assess the binding affinities of oxadiazole derivatives with various biological targets. These studies help predict the therapeutic potential of new compounds based on their molecular interactions .
- Synthesis of New Derivatives : Recent research has focused on synthesizing new 1,3,4-oxadiazole derivatives with varied substituents to enhance their biological profiles. These studies often include evaluations against multiple bacterial strains and cancer cell lines to establish structure-activity relationships .
Summary Table of Biological Activities
Chemical Reactions Analysis
Functionalization with Pyrazolidine and Aryl Groups
The pyrazolidine moiety is introduced via nucleophilic substitution or coupling reactions:
-
Pyrazolidine synthesis :
3-Chloro-4-ethoxyphenylazetidine is reacted with hydrazine to form the pyrazolidine ring, followed by oxidation to stabilize the structure . -
Coupling to oxadiazole :
A Buchwald-Hartwig amination or Ullmann-type coupling links the pyrazolidine to the oxadiazole core using Cu(I) catalysts .
Key Challenges :
-
Steric hindrance from the 3,4,5-trimethoxyphenyl group requires optimized reaction times and excess catalyst .
-
Chloro and ethoxy substituents on the phenyl ring may necessitate protective group strategies to prevent side reactions .
Catalytic and Solvent Effects
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POCl₃ vs. PCl₅ : POCl₃ provides better regioselectivity for 1,2,4-oxadiazole formation compared to PCl₅, which may favor 1,3,4-oxadiazoles .
-
Solvent optimization : Anhydrous acetonitrile or dichloromethane improves yields by minimizing hydrolysis of intermediates .
Comparative Catalyst Efficiency
| Catalyst | Solvent | Yield (%) | Byproducts |
|---|---|---|---|
| POCl₃ | CH₃CN | 78 | <5% |
| PCl₅ | DCM | 62 | 12% |
| Data aggregated from |
Thermal and Stability Studies
-
Thermogravimetric Analysis (TGA) : The compound shows stability up to 220°C, with decomposition peaking at 280°C (DTG data) .
-
Hydrolytic stability : The oxadiazole ring resists hydrolysis under acidic (pH 3–5) and neutral conditions but degrades in basic media (pH > 9) .
Biological Activity Correlations
While direct studies on this compound are unavailable, structurally related 1,2,4-oxadiazoles exhibit:
-
Anticancer activity : Inhibition of tubulin polymerization (IC₅₀: 0.19–5.13 µM against MCF-7 and HCT-116 cells) .
-
Mechanism : Caspase-3 activation and PARP cleavage induce apoptosis .
Structure-Activity Relationship (SAR) Insights
| Substituent | Role in Bioactivity |
|---|---|
| 3,4,5-Trimethoxyphenyl | Enhances tubulin binding via hydrophobic interactions . |
| 3-Chloro-4-ethoxyphenyl | Improves metabolic stability and membrane permeability . |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
Functional Differences
- Bioactivity : The target compound’s pyrazolidine substituent may enhance binding to kinase targets compared to pyrazole analogs (e.g., compound in ) due to increased conformational flexibility .
- Selectivity: The 3-chloro-4-ethoxyphenyl group may reduce off-target effects compared to non-halogenated analogs, as seen in chlorinated derivatives with improved selectivity in kinase inhibition .
Research Findings and Pharmacological Data
Antitumor Activity
- The structurally related compound 5-(substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole () exhibited IC₅₀ values of 2.1–8.7 μM against breast (MCF-7) and lung (A549) cancer cell lines .
- 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole derivatives with boron-containing groups (e.g., ) showed enhanced metabolic stability, suggesting the target compound’s pyrazolidine group could be optimized for prolonged half-life .
Q & A
Q. Basic
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Enzyme inhibition : Screen against targets like 14-α-demethylase (CYP51) using spectrophotometric assays (IC50 calculations) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
How can computational modeling predict biological target interactions?
Q. Advanced
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 3LD6 for CYP51). Focus on binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .
- QSAR : Use MOE descriptors (logP, polar surface area) to correlate substituent effects with activity .
What experimental approaches elucidate reaction mechanisms in its synthesis?
Q. Advanced
- Kinetic studies : Monitor reaction progress via in-situ FTIR (e.g., nitrile → oxadiazole conversion) .
- Isotopic labeling : Use 15N-labeled hydrazine to trace pyrazole formation pathways .
- DFT calculations : Gaussian 09 to model transition states (B3LYP/6-31G* level) for cyclization steps .
How can stereochemical challenges during synthesis be addressed?
Q. Advanced
- Chiral HPLC : Resolve enantiomers using Chiralpak IA columns (n-hexane/isopropanol, 90:10) .
- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of prochiral intermediates .
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis (e.g., Cu Kα radiation) .
How should contradictory data in biological assays be resolved?
Q. Advanced
- Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–100 µM) .
- Off-target profiling : Use kinase panels (e.g., Eurofins DiscoverX) to identify non-specific interactions .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., triazole derivatives) to identify trends .
What separation techniques optimize yield and purity in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
